molecular formula C11H17NO3 B12083354 Benzenepropanol, beta-amino-3-hydroxy-4-methoxy-5-methyl-, (betaS)-

Benzenepropanol, beta-amino-3-hydroxy-4-methoxy-5-methyl-, (betaS)-

Cat. No.: B12083354
M. Wt: 211.26 g/mol
InChI Key: SOPZJDZNQIPRLH-UHFFFAOYSA-N
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Description

Benzenepropanol, beta-amino-3-hydroxy-4-methoxy-5-methyl-, (betaS)- is a complex organic compound with the molecular formula C11H17NO3 and a molecular weight of 211.26 g/mol . This compound is characterized by its unique structure, which includes a benzene ring substituted with various functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenepropanol, beta-amino-3-hydroxy-4-methoxy-5-methyl-, (betaS)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are often employed to ensure high-quality production .

Chemical Reactions Analysis

Types of Reactions

Benzenepropanol, beta-amino-3-hydroxy-4-methoxy-5-methyl-, (betaS)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, primary amines.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Primary amines.

    Substitution Products: Ethers, esters.

Scientific Research Applications

Benzenepropanol, beta-amino-3-hydroxy-4-methoxy-5-methyl-, (betaS)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of Benzenepropanol, beta-amino-3-hydroxy-4-methoxy-5-methyl-, (betaS)- involves its interaction with specific molecular targets and pathways:

Biological Activity

Benzenepropanol, β-amino-3-hydroxy-4-methoxy-5-methyl-, (βS)-, also known by its CAS number 686776-27-2, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C₁₁H₁₇NO₃
  • Molecular Weight : 211.261 g/mol
  • Structure : The compound features a benzene ring with various functional groups, including an amino group and methoxy groups, which are crucial for its biological activity.

Antiviral Properties

Recent studies have indicated that derivatives of benzenepropanol exhibit antiviral properties. For instance, related compounds have shown effectiveness against Hepatitis B virus (HBV) by increasing intracellular levels of APOBEC3G, which inhibits HBV replication. The compound IMB-0523, a derivative of benzenepropanol, demonstrated an IC50 of 1.99 µM against wild-type HBV and 3.30 µM against drug-resistant strains .

Toxicological Assessment

A toxicological evaluation of similar aryl alkyl alcohols suggests that they exhibit low toxicity in repeated-dose studies. The absence of significant carcinogenicity and mutagenicity in bacterial systems indicates a favorable safety profile. Current exposure levels do not appear to pose reproductive or developmental risks .

The biological activity of benzenepropanol may be attributed to its ability to interact with cellular mechanisms involved in viral replication and cellular signaling pathways. The presence of hydroxyl and methoxy groups enhances its solubility and bioavailability, potentially contributing to its efficacy as an antiviral agent.

Case Studies

  • Antiviral Activity Against HBV :
    • Study Design : In vitro assays were conducted using HepG2.2.15 cells treated with varying concentrations of IMB-0523.
    • Results : The compound significantly reduced HBV DNA levels in a dose-dependent manner, confirming its potential as an antiviral agent .
  • Toxicity Studies :
    • Evaluation Method : Repeated-dose toxicity tests were performed on animal models.
    • Findings : No significant adverse effects were observed at typical exposure levels, supporting the safety of compounds related to benzenepropanol .

Data Table

PropertyValue
Chemical NameBenzenepropanol, β-amino-3-hydroxy-4-methoxy-5-methyl-, (βS)-
CAS Number686776-27-2
Molecular FormulaC₁₁H₁₇NO₃
Molecular Weight211.261 g/mol
Antiviral IC50 (HBV)1.99 µM (wild-type), 3.30 µM (drug-resistant)
Toxicity LevelLow

Properties

Molecular Formula

C11H17NO3

Molecular Weight

211.26 g/mol

IUPAC Name

5-(2-amino-3-hydroxypropyl)-2-methoxy-3-methylphenol

InChI

InChI=1S/C11H17NO3/c1-7-3-8(4-9(12)6-13)5-10(14)11(7)15-2/h3,5,9,13-14H,4,6,12H2,1-2H3

InChI Key

SOPZJDZNQIPRLH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OC)O)CC(CO)N

Origin of Product

United States

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